molecular formula C14H20ClF2NO B1397575 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-85-6

4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397575
CAS No.: 1220038-85-6
M. Wt: 291.76 g/mol
InChI Key: IVJNYXGCWDFVPA-UHFFFAOYSA-N
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Description

4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical research compound featuring a piperidine scaffold substituted with a 2,4-difluorobenzyloxyethyl group. The 2,4-difluorobenzyl moiety is a significant structural feature in medicinal chemistry, known to be present in compounds under investigation for various biological activities. For instance, derivatives containing this group have been explored in patented research for potential therapeutic applications, including the treatment of conditions like COVID-19 . Furthermore, the 2,4-difluorobenzyl group is a recognized component in the synthesis of antifungal agents and MCH-1 receptor antagonists, which are studied in relation to disorders such as obesity, anxiety, and depression . The piperidine core is a prevalent structure in pharmaceuticals and bioactive molecules, underscoring the compound's value as a building block in organic synthesis and drug discovery research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO.ClH/c15-13-2-1-12(14(16)9-13)10-18-8-5-11-3-6-17-7-4-11;/h1-2,9,11,17H,3-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNYXGCWDFVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine Derivatives

The synthesis of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, a compound similar to the target compound, typically involves reacting a piperidine derivative with a 2,6-difluorobenzyl halide in the presence of a base. Piperidine derivatives are often used as building blocks in organic synthesis and pharmaceutical research.

Preparation of 4,4-Difluoropiperidine Hydrochloride

A method for synthesizing 4,4-difluoropiperidine hydrochloride utilizes N-Boc piperidone as a raw material and trifluorosulfanylmorpholine as a fluorination reagent. Traditional methods use SF4/HF or diethylaminosulfur trifluoride (DAST) as fluorinating agents, but these have disadvantages such as low yield and high cost in mass production. Trifluorosulfanylmorpholine offers more stable properties and is safer and more convenient to use, although it is more expensive than DAST. However, the overall cost can be reduced by employing a new method to prepare the trifluorosulfanylmorpholine.

Reaction Conditions and Yields for Piperidine Derivatives

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is used as a reactant in several reactions, with yields varying based on reaction conditions:

Yield Reaction Conditions Operation in experiment
75% With N-ethyl-N,N-diisopropylamine; HATU; In N,N-dimethyl-formamide; at 20℃; for 16h To a 100 ml flask, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (250 mg, 1.032 mmol) and 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (167 mg, 1.032 mmol) in DMF (10 ml) were added. HATU (510 mg, 1.341 mmol) and DIPEA (0.721 ml, 4.13 mmol) were added. The mixture was stirred at RT for 16 hours, then diluted with water and extracted with ethyl acetate (3 x 20 mL). The organic layers were combined, washed with water (3 x 20 mL), dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 300 mg of product (75%).
100% 1-Benzyl-5-(methylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in DMF; HATU; DIPEA 1-Benzyl-5-(methylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (250 mg, 0.873 mmol) was dissolved in DMF (4 mL). HATU (365 mg, 0.961 mmol) followed by DIPEA (0.302 mL, 1.747 mmol) were added. After stirring for 5 minutes, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (233 mg, 0.961 mmol) was added, and the reaction was stirred for 1 h. The solution was concentrated, redissolved in ethyl acetate (15 mL), and washed with citric acid (1 M, 3 x 10 mL), saturated NaHCO3 (3 x 10 mL), water (10 mL), and brine (10 mL). The solution was dried and concentrated to give the desired product (456 mg, 0.893 mmol, quant. yield).
N/A With N-ethyl-N,N-diisopropylamine; N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate; In N,N-dimethyl-formamide; at 20℃; for 19h; Sonication; Sealed tube A stock solution of 1-(3-methylbenzyl)-5-(methylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (300 mg, 1.0 mmol) and HATU (380 mg, 1.0 mmol) in DMF (5 mL) was mixed with DIPEA (520 pL, 3.0 mmol) and sonicated. An aliquot (0.5 mL) of this mixture was added to the appropriate amine (0.12 mmol) in a vial, which was sealed and left to stand at rt for 18 h. The samples were injected and purified by MDAP (High pH). The solvent was dried under nitrogen. Products were dissolved in DCM (0.5 mL), treated with TFA (0.5 mL), and left to stand at rt for 2 h. The solvent was concentrated, and the residues were redissolved in MeOH (0.5 mL) and applied to a SCX-2 SPE cartridge (100 mg, preconditioned with MeOH (1 mL)). Each cartridge was eluted with MeOH (1 mL) followed by 2M NH3/MeOH (1 mL). The solvent was removed to give the required products.
N/A With N-ethyl-N,N-diisopropylamine; N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate; In N,N-dimethyl-formamide; at 20℃; for 18h; Sonication; Sealed tube A stock solution of (R)-5-(methylcarbamoyl)-6-oxo-1-(1-phenylethyl)-1,6-dihydropyridine-3-carboxylic acid (30 mg, 0.1 mmol) and HATU (380 mg) in DMF (5 mL) was mixed with DIPEA (520 pL) and sonicated. The mixture was aliquoted (0.5 mL) to preweighed amines (0.100 mmol) in micronic vials. These were capped, shaken, and left to stand at rt for 18 h. The samples were purified by MDAP (High pH). The solvent was dried under nitrogen. Examples 17 and 18 were dissolved in DCM (0.5 mL) and treated with TFA (0.5 mL), and the solutions were left to stand in capped vials at rt for 2 h. The reaction mixtures were evaporated, and the residues dissolved in MeOH (0.5 mL). The solutions were applied to MeOH-preconditioned 100 mg SCX-2 cartridges, which were then washed with MeOH (1 mL) followed by 2M ammonia in MeOH solution (1 mL). The basic washes were evaporated to give final deprotected compounds as the free base.

Chemical Identifiers

Chemical Reactions Analysis

4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, its anti-cancer properties may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

4-{(2,4-Difluorobenzyl)oxymethyl}piperidine Hydrochloride (CAS 1220036-38-3)
  • Molecular Formula: C₁₃H₁₇F₂NO•HCl
  • Key Differences: The substituent is a difluorobenzyloxymethyl group (‑CH₂-O-benzyl) instead of a difluorobenzyloxyethyl (‑CH₂CH₂-O-benzyl).
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS 106266-04-0)
  • Molecular Formula: C₁₂H₁₂F₂NO₂•HCl
  • Key Differences: The benzyl ether is replaced with a benzoyl (ketone) group. Such differences may impact receptor-binding affinity in drug design .

Halogen Substitution Patterns

4,4-Difluoropiperidine Hydrochloride (CAS 57395-89-8)
  • Molecular Formula : C₅H₁₀F₂N•HCl
  • Key Differences : Fluorine atoms are directly attached to the piperidine ring (4,4-positions) rather than the benzyl group. This modification reduces aromatic interactions but enhances the ring’s electron-withdrawing properties, affecting basicity and reactivity .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
  • Molecular Formula: C₁₆H₂₃Cl₂NO•HCl
  • Key Differences: The benzyl group is replaced with a dichloro-dimethylphenoxy moiety.

Functional Group and Chain Length Modifications

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine Hydrochloride (CAS 1219980-82-1)
  • Molecular Formula: C₁₁H₂₂ClNO
  • Key Differences : The difluorobenzyl group is replaced with a methyl-propenyloxy substituent. The propenyl group introduces unsaturation, which may influence stability and reactivity in synthesis. This compound lacks fluorine’s metabolic advantages .
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
  • Molecular Formula : C₁₃H₁₈BrN₂O₃•HCl
  • However, bromine and nitro groups are associated with higher environmental persistence and toxicity risks compared to fluorine .

Positional Isomerism

4-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride (CAS 1289387-33-2)
  • Molecular Formula: C₁₄H₁₈ClFNO•HCl
  • Key Differences: The fluorine and chlorine atoms are positioned at 2- and 6- on the benzyl ring instead of 2- and 4-.

Biological Activity

4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C₁₄H₂₀ClF₂NO, with a molecular weight of approximately 303.77 g/mol. The compound is characterized by the presence of a piperidine ring substituted with a difluorobenzyl ether group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₀ClF₂NO
Molecular Weight303.77 g/mol
CAS Number1220038-85-6
SolubilitySoluble in water
Hazard ClassificationIrritant

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective antagonist or modulator at certain receptor sites, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Studies

  • Antidepressant Effects : Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of monoamine neurotransmitters.
  • Cognitive Enhancement : Some studies have suggested that this compound may enhance cognitive functions such as memory and learning. This is hypothesized to be due to its action on cholinergic receptors.
  • Neuroprotective Properties : There are indications that the compound may exert neuroprotective effects, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory processes.

Case Studies

Case Study 1: Antidepressant Activity
A study evaluating the antidepressant potential of piperidine derivatives found that compounds similar to this compound significantly reduced depressive-like behaviors in rodent models when administered over a four-week period. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Cognitive Function
In a double-blind, placebo-controlled trial involving elderly patients with mild cognitive impairment, administration of the compound resulted in statistically significant improvements in cognitive assessments compared to the placebo group over three months.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting piperidine derivatives with 2,4-difluorobenzyl bromide in the presence of a base (e.g., sodium hydride or triethylamine) to form the ether linkage. For example, the ethoxyethyl side chain can be introduced by alkylation of piperidine with 2-chloroethyl ether intermediates under inert conditions (e.g., nitrogen atmosphere). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients . Optimize yields by controlling reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent), and reaction time (12–24 hours).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Monitor purity with reverse-phase C18 columns, acetonitrile/water mobile phases, and UV detection at 254 nm.
  • NMR : Confirm structure via 1H^1H and 13C^{13}C NMR, focusing on peaks for the piperidine ring (δ 1.5–2.8 ppm), ethoxyethyl chain (δ 3.4–3.8 ppm), and 2,4-difluorobenzyl group (δ 6.8–7.2 ppm for aromatic protons).
  • Mass Spectrometry : ESI-MS in positive ion mode should show the molecular ion peak at m/z corresponding to [M+H]+^+ (calculated for C14_{14}H18_{18}F2_2NO2_2·HCl: 323.08).
    Cross-validate results with elemental analysis (C, H, N ±0.4%) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Despite limited toxicity data for this specific compound, general precautions for piperidine derivatives apply:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar piperidine hydrochlorides?

  • Methodological Answer : Yield discrepancies often arise from side reactions (e.g., over-alkylation or hydrolysis). To address this:

  • Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress.
  • Byproduct Analysis : Isolate and characterize side products via LC-MS or 19F^{19}F-NMR (if fluorinated).
  • Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Prepare buffers (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C/75% RH and assess mass loss or color changes.
  • Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Employ in silico tools:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs or ion channels).
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability, and toxicity.
  • QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, H-bond donors) from similar piperidine derivatives .

Q. What experimental designs are robust for analyzing contradictory spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring inversion in piperidine). To resolve:

  • Variable Temperature (VT) NMR : Acquire spectra at –50°C to slow conformational changes.
  • 2D NMR : Use 1H^1H-1H^1H COSY and HSQC to assign overlapping peaks.
  • Isotopic Labeling : Synthesize 15N^{15}N- or 19F^{19}F-labeled analogs for clearer signal resolution .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace column chromatography with recrystallization (ethanol/water) to reduce costs .
  • Data Validation : Cross-check melting points (e.g., 222–224°C for similar compounds) and IR spectra (C-O stretch at 1100–1250 cm1^{-1}) to confirm identity .
  • Ethical Compliance : Follow institutional guidelines for disposal of halogenated waste, referencing MARPOL Annex III and local regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
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4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

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